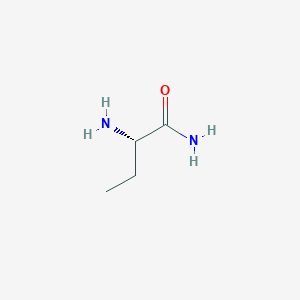
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one, also known as AMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of ribose and has a unique structure that makes it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one is not fully understood, but it is believed to be related to its ability to modulate the immune response and inhibit tumor growth. (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines, leading to a decrease in inflammation. Additionally, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to induce apoptosis in cancer cells, leading to tumor cell death.
Biochemical and Physiological Effects:
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a unique structure that makes it a useful building block for the synthesis of nucleotides and nucleic acids. However, one limitation of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one. One area of interest is the development of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one-based cancer therapies. (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to have anti-tumor properties in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, research on the use of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one as a flavor enhancer and preservative in food products is ongoing. Finally, the use of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one as a building block for the synthesis of nucleotides and nucleic acids has potential applications in biotechnology and genetic engineering.
Métodos De Síntesis
The synthesis of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one, while enzymatic synthesis involves the use of enzymes to catalyze the conversion of ribose to (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one. Enzymatic synthesis is preferred due to its high efficiency, selectivity, and mild reaction conditions.
Aplicaciones Científicas De Investigación
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been extensively studied for its potential applications in various fields, including biotechnology, medicine, and food science. In biotechnology, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one is used as a building block for the synthesis of nucleotides and nucleic acids. In medicine, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. In food science, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one is used as a flavor enhancer and a preservative.
Propiedades
Número CAS |
141979-34-2 |
|---|---|
Nombre del producto |
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one |
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one |
InChI |
InChI=1S/C7H10O4/c1-4-3-11-6(9)7(4,10)5(2)8/h4,10H,3H2,1-2H3/t4-,7-/m1/s1 |
Clave InChI |
VHMKLEZGFRNERW-CLZZGJSISA-N |
SMILES isomérico |
C[C@@H]1COC(=O)[C@@]1(C(=O)C)O |
SMILES |
CC1COC(=O)C1(C(=O)C)O |
SMILES canónico |
CC1COC(=O)C1(C(=O)C)O |
Sinónimos |
2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-4-methyl-, (3R-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



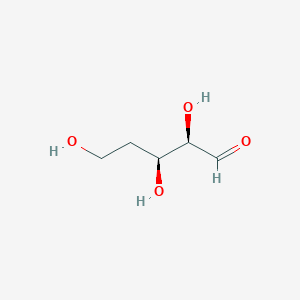
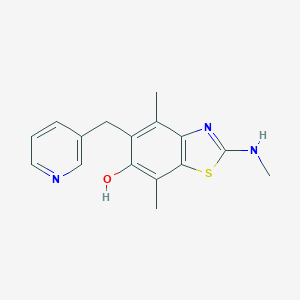


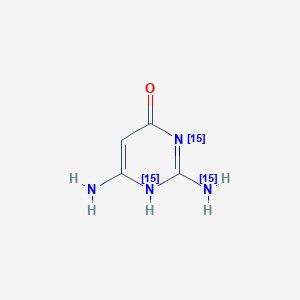
![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)
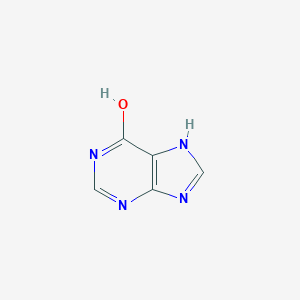


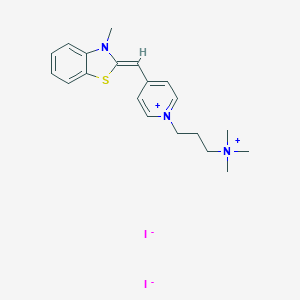
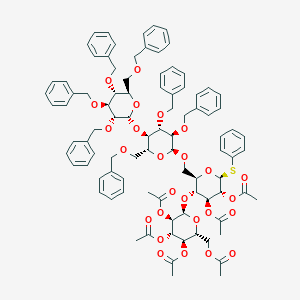
![7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphadodecane-1-aminium]](/img/structure/B114518.png)
